Desmethoxy Iopromide Desmethoxy Iopromide A degradative product of Iopromide
Brand Name: Vulcanchem
CAS No.: 76350-28-2
VCID: VC0195398
InChI: InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26)
SMILES: CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
Molecular Formula: C17H22I3N3O7
Molecular Weight: 761.09

Desmethoxy Iopromide

CAS No.: 76350-28-2

Cat. No.: VC0195398

Molecular Formula: C17H22I3N3O7

Molecular Weight: 761.09

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethoxy Iopromide - 76350-28-2

Specification

CAS No. 76350-28-2
Molecular Formula C17H22I3N3O7
Molecular Weight 761.09
IUPAC Name 5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide
Standard InChI InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26)
SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
Appearance White to Off-White Solid
Melting Point 246-248°C

Introduction

Chemical Structure and Properties

Desmethoxy Iopromide is characterized by its specific chemical structure and unique properties that make it suitable for medical imaging applications. The compound is formally known by its IUPAC name: 5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide .

Molecular Structure

The molecular structure of Desmethoxy Iopromide includes three iodine atoms that contribute to its effectiveness as a contrast agent. These iodine atoms are responsible for increasing the opacity to X-rays during imaging procedures, providing enhanced visualization of internal structures.

Chemical PropertyValue
Molecular FormulaC₁₇H₂₂I₃N₃O₇
Molecular Weight761.1 g/mol
CAS Number76350-28-2
InChI KeyUSZSPRUWTHXRRB-UHFFFAOYSA-N

Physical Properties

The physical properties of Desmethoxy Iopromide contribute to its behavior in solution and its application in medical settings.

Physical PropertyValue
XLogP3-2.80
Density2.2±0.1 g/cm³
Melting Point246-248°C
Boiling Point834.3±65.0°C at 760 mmHg
Flash Point458.4±34.3°C
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count7
Rotatable Bond Count9
Topological Polar Surface Area159

These properties indicate that Desmethoxy Iopromide is a highly polar compound with significant water solubility, which is essential for its application as an intravascular contrast agent .

Mechanism of Action

Desmethoxy Iopromide, similar to its parent compound iopromide, functions primarily as a contrast agent by increasing the opacity of blood vessels to X-rays.

Radiographic Enhancement

The compound's high iodine content is responsible for its ability to absorb X-rays, leading to enhanced visualization of vascular structures during radiographic procedures. When injected intravascularly, Desmethoxy Iopromide provides radiographic opacification of the vasculature and extracellular space in the path of flow, allowing for improved diagnostic assessment.

Biochemical Interactions

As a derivative of iopromide, Desmethoxy Iopromide likely exhibits similar biochemical behavior. Iopromide itself is a nonionic, monomeric contrast medium that exhibits low osmolality and viscosity in aqueous solutions of high concentrations. This characteristic contributes to its tolerability when administered to patients .

Synthesis and Preparation Methods

The synthesis of Desmethoxy Iopromide involves specific chemical processes that yield the desired compound with high purity.

Demethoxylation Reaction

Desmethoxy Iopromide is synthesized through a demethoxylation reaction of iopromide. The process typically involves reacting iopromide with iodoethane under alkaline conditions to remove the methoxy group, resulting in the final compound.

Patent Process Description

According to patent information, the synthesis of iopromide-related compounds involves multiple steps including the preparation of intermediates such as 5-methoxyacetyl-2,4,6-triiodoisophthaloyl chloride. These intermediates are then further reacted with compounds like 3-methylamino-1,2-propanediol to produce the desired end products .

For example, one preparation method involves:

  • Dissolving methoxyacetyl chloride in N,N-dimethylacetamide

  • Adding this solution to an acetamide solution

  • Stirring at room temperature for an extended period

  • Purifying the resulting solid through washing with various solvents

This process yields intermediates with high purity (HPLC purity 98-99%), which can then be further processed to obtain Desmethoxy Iopromide .

Analytical Identification

Desmethoxy Iopromide can be identified using various analytical techniques that provide information about its structure and purity.

Spectroscopic Methods

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for the identification and structural confirmation of Desmethoxy Iopromide. The compound shows characteristic mass spectral patterns related to its molecular weight of 761.1 g/mol .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is frequently employed for the purification and analysis of Desmethoxy Iopromide. The compound is also used as a reference standard in the analysis of other iodinated contrast media, particularly in environmental and wastewater studies .

Applications in Research and Medicine

Desmethoxy Iopromide has several important applications in both research and clinical medicine.

Medical Imaging

As a derivative of iopromide, Desmethoxy Iopromide is primarily used in medical imaging. It functions as a contrast agent that enhances the visibility of vascular structures during radiographic procedures, allowing for improved diagnostic accuracy.

Analytical Standard

In analytical chemistry, Desmethoxy Iopromide serves as an important reference standard for the analysis of iodinated contrast media. It is particularly useful in environmental studies focusing on the fate and transport of these compounds in water systems .

Research Applications

Desmethoxy Iopromide is used in research to:

  • Study the behavior of iodinated contrast agents in various chemical reactions

  • Investigate the biological effects of iodinated compounds

  • Understand the environmental fate of contrast media in wastewater treatment systems

Comparative Analysis with Similar Compounds

Understanding how Desmethoxy Iopromide compares to other contrast agents provides insight into its specific advantages and applications.

Comparison with Iodinated Contrast Agents

Desmethoxy Iopromide can be compared with other iodinated contrast agents, including its parent compound iopromide and similar agents such as iohexol, iopamidol, and iomeprol.

Contrast AgentKey Characteristics
Desmethoxy IopromideDerivative of iopromide with reduced environmental persistence
IopromideParent compound, high iodine content, effective in imaging
IohexolNon-ionic, water-soluble contrast agent with similar imaging properties
IopamidolKnown for low osmolality and reduced risk of adverse reactions
IomeprolUsed for high imaging quality and favorable safety profile

What distinguishes Desmethoxy Iopromide is its reduced environmental persistence compared to iopromide, making it potentially advantageous in situations where environmental impact is a concern.

Structure-Activity Relationship

The relationship between the chemical structure of Desmethoxy Iopromide and its activity as a contrast agent is primarily attributed to its iodine content. The three iodine atoms in its structure are responsible for its ability to absorb X-rays, which is essential for its function in enhancing contrast during imaging procedures.

Environmental Considerations

The environmental fate of iodinated contrast media, including derivatives like Desmethoxy Iopromide, is an important area of research.

Presence in Wastewater

Desmethoxy Iopromide has been identified as a metabolite of iopromide that may be present in wastewater systems. This is significant for environmental monitoring and wastewater treatment processes .

Transformation Processes

Research on the transformation of iodinated contrast media in the environment has investigated various methods for their degradation. For instance, studies have examined the reductive transformation of iopromide using magnetite and other materials. These processes could potentially lead to the complete dehalogenation and further transformation of the aromatic ring substituents, resulting in byproducts with simpler chemical structures that might be more readily degradable by conventional treatment methods .

Recent Research Developments

Recent scientific advances have expanded our understanding of Desmethoxy Iopromide and related compounds.

Analytical Method Development

Researchers have developed methods for the determination of X-ray contrast media, including Desmethoxy Iopromide, through direct injection into LC-MS systems. These methods are particularly important for environmental monitoring and understanding the fate of these compounds in wastewater treatment processes .

Environmental Transformation Studies

Studies on the reductive transformation of iopromide have provided evidence of complete dehalogenation and further transformation of aromatic ring substituents. This research suggests potential approaches for treating wastewater containing iodinated contrast media .

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